molecular formula C13H16O4 B13588690 Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Katalognummer: B13588690
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: CDWROTZMPJSYFY-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- is an organic compound characterized by the presence of an ethylene group bonded to an acetyl group and a 2,3,4-trimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethylene and acetyl chloride under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- can be compared with other similar compounds such as:

    Ethylene, 1-acetyl-2-[2,4,5-trimethoxyphenyl]-: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in reactivity and biological activity.

    Ethylene, 1-acetyl-2-[3,4,5-trimethoxyphenyl]-: Another isomer with distinct properties and applications.

    Ethylene, 1-acetyl-2-[2,3,5-trimethoxyphenyl]-:

These comparisons highlight the uniqueness of Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.

Eigenschaften

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

(E)-4-(2,3,4-trimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3/b6-5+

InChI-Schlüssel

CDWROTZMPJSYFY-AATRIKPKSA-N

Isomerische SMILES

CC(=O)/C=C/C1=C(C(=C(C=C1)OC)OC)OC

Kanonische SMILES

CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.